Ethyl 6-amino-5-chloropyrimidine-4-carboxylate Ethyl 6-amino-5-chloropyrimidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1097250-86-6
VCID: VC3298956
InChI: InChI=1S/C7H8ClN3O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3,(H2,9,10,11)
SMILES: CCOC(=O)C1=C(C(=NC=N1)N)Cl
Molecular Formula: C7H8ClN3O2
Molecular Weight: 201.61 g/mol

Ethyl 6-amino-5-chloropyrimidine-4-carboxylate

CAS No.: 1097250-86-6

Cat. No.: VC3298956

Molecular Formula: C7H8ClN3O2

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 6-amino-5-chloropyrimidine-4-carboxylate - 1097250-86-6

Specification

CAS No. 1097250-86-6
Molecular Formula C7H8ClN3O2
Molecular Weight 201.61 g/mol
IUPAC Name ethyl 6-amino-5-chloropyrimidine-4-carboxylate
Standard InChI InChI=1S/C7H8ClN3O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3,(H2,9,10,11)
Standard InChI Key NGDZPGIARMPAAO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=NC=N1)N)Cl
Canonical SMILES CCOC(=O)C1=C(C(=NC=N1)N)Cl

Introduction

Chemical Identity and Structure

Ethyl 6-amino-5-chloropyrimidine-4-carboxylate is a heterocyclic organic compound belonging to the pyrimidine class. The compound features a pyrimidine ring with specific functional group attachments that contribute to its unique chemical and biological properties. The structural arrangement includes an amino group at position 6, a chlorine atom at position 5, and an ethyl carboxylate group at position 4 of the pyrimidine ring.

Basic Identification

The compound is identified by several standardized chemical identifiers that allow for unambiguous reference in scientific literature and databases.

Identifier TypeValue
CAS Registry Number1097250-86-6
IUPAC Nameethyl 6-amino-5-chloropyrimidine-4-carboxylate
Molecular FormulaC₇H₈ClN₃O₂
Creation Date2012-08-19
Modification Date2025-04-05

These identifiers establish the compound's unique identity in chemical databases and literature, allowing researchers to reference it consistently across different studies and applications .

Structural Descriptors

Modern chemical informatics employs several standardized notation systems to represent chemical structures in computer-readable formats. For ethyl 6-amino-5-chloropyrimidine-4-carboxylate, these include:

Descriptor TypeValue
InChIInChI=1S/C7H8ClN3O2/c1-2-13-7(12)5-4(8)6(9)11-3-10-5/h3H,2H2,1H3,(H2,9,10,11)
InChIKeyNGDZPGIARMPAAO-UHFFFAOYSA-N
SMILESCCOC(=O)C1=C(C(=NC=N1)N)Cl

These notations enable computational processing of the chemical structure, facilitating structure searches, property predictions, and other chemoinformatic applications .

Physical and Chemical Properties

Understanding the physical and chemical properties of ethyl 6-amino-5-chloropyrimidine-4-carboxylate is essential for its proper handling, storage, and application in synthetic processes.

Basic Physical Properties

The physical properties of the compound determine its behavior under various conditions and influence its applications in chemical processes.

PropertyValue
Molecular Weight201.61 g/mol
Exact Mass201.03100
Physical StateNot specified in available data
Melting PointNot available in current literature
Boiling PointNot available in current literature

The molecular weight was computed using standard atomic weight values, while the exact mass refers to the mass calculated using the most abundant isotopes of each element .

Chemical Properties and Descriptors

Several chemical properties and descriptors provide insights into the compound's behavior in biological systems and chemical reactions.

PropertyValue
Polar Surface Area (PSA)78.83000
LogP0.81900
HS Code2933599090

Biological Activity and Applications

The applications of ethyl 6-amino-5-chloropyrimidine-4-carboxylate are primarily centered around its potential use in pharmaceutical research and as an intermediate in organic synthesis.

Synthetic Applications

As an intermediate in organic synthesis, ethyl 6-amino-5-chloropyrimidine-4-carboxylate can serve as a building block for constructing more complex heterocyclic systems. The presence of the carboxylate group provides a reactive site for further functionalization, while the amino group offers opportunities for transformation into other nitrogen-containing functional groups.

The compound may be particularly valuable in the synthesis of bicyclic systems such as pyrimido[4,5-d]pyrimidines, which have demonstrated significant biological activities according to research in related areas .

Hazard StatementDescription
H302Harmful if swallowed
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

These hazard statements highlight the need for appropriate protective measures when working with the compound.

Precautionary Measures

Based on the hazard profile, several precautionary measures are recommended:

  • Avoid inhalation of dust, fumes, or vapors

  • Prevent contact with skin and eyes

  • Use appropriate personal protective equipment, including gloves, eye protection, and respiratory protection if necessary

  • Work in well-ventilated areas or under a fume hood

  • Follow standard laboratory safety protocols for handling potentially hazardous chemicals

Related Compounds

Examining structurally similar compounds can provide additional insights into the properties and potential applications of ethyl 6-amino-5-chloropyrimidine-4-carboxylate.

Ethyl 5-chloropyrimidine-4-carboxylate

Ethyl 5-chloropyrimidine-4-carboxylate (CAS: 64224-64-2) is a closely related compound that lacks the amino group at position 6. Its structural similarity makes it a potential synthetic precursor or derivative of ethyl 6-amino-5-chloropyrimidine-4-carboxylate.

PropertyValue
Molecular FormulaC₇H₇ClN₂O₂
Molecular Weight186.60 g/mol
Exact Mass186.02000
PSA52.08000
LogP1.30670

The lower PSA value compared to ethyl 6-amino-5-chloropyrimidine-4-carboxylate reflects the absence of the amino group, which contributes to the polar surface area .

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate

Ethyl 6-amino-2-chloropyrimidine-4-carboxylate (CAS: 1823964-37-9) is an isomer of the title compound, with the chlorine atom positioned at carbon-2 rather than carbon-5 of the pyrimidine ring.

PropertyValue
Molecular FormulaC₇H₈ClN₃O₂
Molecular Weight201.61 g/mol
Creation Date2012-08-08
Modification Date2025-04-05

This positional isomer would be expected to exhibit different chemical reactivity patterns and potentially different biological activities due to the altered electronic distribution and steric environment around the pyrimidine ring .

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